(R)-Indoxacarb
CAS No.: 185608-75-7
Cat. No.: VC21340703
Molecular Formula: C22H17ClF3N3O7
Molecular Weight: 527.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 185608-75-7 |
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Molecular Formula | C22H17ClF3N3O7 |
Molecular Weight | 527.8 g/mol |
IUPAC Name | methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate |
Standard InChI | InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1 |
Standard InChI Key | VBCVPMMZEGZULK-OAQYLSRUSA-N |
Isomeric SMILES | COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl |
SMILES | COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl |
Canonical SMILES | COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl |
Appearance | solid |
Chemical Identity and Structure of (R)-Indoxacarb
Chemical Nomenclature and Identification
(R)-Indoxacarb, designated by the code IN-KN127, represents one of the two enantiomers of indoxacarb, a compound with the molecular formula C₂₂H₁₇ClF₃N₃O₇ and molecular weight of 527.84 g/mol . The full chemical name according to IUPAC nomenclature is (R)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e] oxadiazine-4a(3H)-carboxylate . While the CAS number for the racemic mixture (1:1 R:S) is 144171-61-9, and for the predominantly S-isomer formulation (3:1 S:R mixture) is 173584-44-6, no specific CAS number is exclusively assigned to the R-isomer in the available literature .
Structural Characteristics
The structure of (R)-Indoxacarb features a chiral center that distinguishes it from its S-enantiomer. Both enantiomers contain multiple functional groups, including:
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A chlorinated indeno ring system
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An oxadiazine ring
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Trifluoromethoxyphenyl group
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Multiple carboxylate groups
The R-isomer differs from the S-isomer in the spatial orientation of these groups around the chiral center, resulting in distinct three-dimensional configurations while maintaining identical molecular formulas and weights .
Physical and Chemical Properties
Physical State and Appearance
Pure indoxacarb appears as a white powder with a mild innocuous odor, characteristics shared by both enantiomers . The technical grade active constituent containing a mixture of R and S isomers (typically in a 1:3 ratio) exhibits similar physical properties .
Stability and Reactivity Properties
Biological Activity Profile
Insecticidal Properties
A fundamental distinction between the two enantiomers lies in their insecticidal activity. While the S-isomer demonstrates significant insecticidal properties by inhibiting sodium ion entry into target pest nerve cells (resulting in paralysis and death), the R-isomer is characterized as "insecticidally inactive" . This marked difference in biological activity between structurally similar molecules illustrates the importance of stereochemistry in determining functional properties.
Mode of Action Considerations
The insecticidal mode of action of the active S-isomer involves blocking sodium channels in the insect nervous system. Despite sharing nearly identical chemical structures, the R-isomer's spatial configuration appears to prevent effective interaction with the target sodium channels, explaining its lack of insecticidal efficacy . This distinction emphasizes the crucial role of three-dimensional molecular structure in biological activity.
Toxicological Assessment
Mammalian Toxicity
Toxicological data primarily refers to indoxacarb as a mixture rather than the isolated R-isomer. The racemic and 3:1 (S:R) mixtures show varying degrees of toxicity, with research indicating:
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Low to moderate oral toxicity in rats, with female rats showing higher sensitivity
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Low dermal and inhalation toxicity
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Moderate eye irritation potential
Subchronic and Chronic Effects
Studies involving repeated exposure to indoxacarb mixtures containing the R-isomer reveal several effects, including:
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Mild reduction in red blood cell counts (anemia)
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At very high doses: depletion of blood-forming elements in bone marrow and lymphoid organs
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Potential neurotoxicity at elevated doses, manifesting as unsteadiness, head tilt, reduced activity, and muscle weakness
These effects were observed in studies using mixtures containing both isomers, with no data specific to isolated R-isomer exposure.
Metabolism and Environmental Fate
Metabolic Pathways
Research on the metabolism of indoxacarb provides some insights into the fate of the R-isomer in biological systems. Metabolic studies in rats identified several major metabolites, including IN-JT333, IN-MU716, and IN-MX829 sulphate . While these studies primarily examined racemic indoxacarb, they provide general understanding of the metabolic pathways that would apply to the R-isomer.
Regulatory Status and Risk Assessment
Registration and Approval
Regulatory assessments of indoxacarb products consider the complete formulation, including both the active S-isomer and inactive R-isomer. Authorities like the Australian Pesticides and Veterinary Medicines Authority (APVMA) have evaluated the safety profile of these mixtures, establishing acceptable exposure limits and use guidelines .
Risk Characterization
Risk assessments for products containing (R)-Indoxacarb consider the combined effects of both isomers, with particular attention to:
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Acute and chronic toxicity risks
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Potential for environmental contamination
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Residues in agricultural products
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Occupational exposure concerns
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